molecular formula C21H26N4O2S2 B6693392 Kdm2B-IN-2

Kdm2B-IN-2

Cat. No.: B6693392
M. Wt: 430.6 g/mol
InChI Key: NTRYCGVFIAACFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KDM2B-IN-2 is a potent inhibitor of the histone demethylase enzyme KDM2B. Histone demethylases are enzymes that remove methyl groups from histone proteins, which play a crucial role in regulating gene expression. This compound has shown significant potential in research related to hyperproliferative diseases, including various types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KDM2B-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

KDM2B-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .

Mechanism of Action

KDM2B-IN-2 exerts its effects by inhibiting the activity of the histone demethylase enzyme KDM2B. This inhibition prevents the removal of methyl groups from histone proteins, leading to changes in gene expression. The molecular targets and pathways involved include:

Comparison with Similar Compounds

KDM2B-IN-2 is unique compared to other histone demethylase inhibitors due to its high specificity and potency. Similar compounds include:

This compound stands out due to its selective inhibition of KDM2B, making it a valuable tool for studying the specific role of this enzyme in various biological processes .

Properties

IUPAC Name

1-cyclobutyl-4-[1-(4-thiophen-3-ylphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S2/c26-29(27,20-6-4-17(5-7-20)18-8-15-28-16-18)25-10-9-22-21(25)24-13-11-23(12-14-24)19-2-1-3-19/h4-8,15-16,19H,1-3,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRYCGVFIAACFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C3=NCCN3S(=O)(=O)C4=CC=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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